molecular formula C14H10F2O3 B6402563 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% CAS No. 1261900-85-9

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%

Cat. No. B6402563
CAS RN: 1261900-85-9
M. Wt: 264.22 g/mol
InChI Key: BXGFRNQACSSVDL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid (FFMBA) is an organic compound with the formula C9H7FO4. It is a white crystalline solid that is soluble in various organic solvents. FFMBA has been studied extensively in recent years because of its potential applications in various fields such as medicine, chemistry, and biotechnology.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been studied extensively in recent years due to its potential applications in various fields such as medicine, chemistry, and biotechnology. In medicine, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer’s. In chemistry, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been used as a reagent in the synthesis of other compounds. In biotechnology, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been studied for its potential use as an enzyme inhibitor.

Mechanism of Action

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to act as an inhibitor of several enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2. 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has also been found to inhibit the activity of the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% can inhibit the activity of several enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase-2. 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments is its ability to inhibit the activity of several enzymes. This makes it useful for studying the effects of enzyme inhibition on various biochemical and physiological processes. However, 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% is not very stable and can decompose when exposed to light or air. This makes it difficult to use 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% in long-term experiments.

Future Directions

Future research on 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% may focus on its potential use as a drug for the treatment of various diseases. Additionally, research may focus on the development of more stable forms of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% for use in long-term experiments. Other potential areas of research include the development of new synthesis methods for 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95%, the study of its mechanism of action, and the investigation of its biochemical and physiological effects.

Synthesis Methods

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% can be synthesized via a variety of methods. One of the most commonly used methods is the reaction of 2-fluoro-5-methoxyphenylacetic acid with sodium fluoride in the presence of anhydrous sodium carbonate. This reaction produces 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 2-fluoro-5-methoxyphenylacetic acid with potassium fluoride, the reaction of 2-fluoro-5-methoxyphenylacetic acid with sodium borohydride, and the reaction of 2-fluoro-5-methoxyphenylacetic acid with sodium hydroxide.

properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGFRNQACSSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690131
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-85-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,2′-difluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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